molecular formula C8H9F3N2O2 B1301789 ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 231285-86-2

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1301789
M. Wt: 222.16 g/mol
InChI Key: RQDQIVPSSDGXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964732B2

Procedure details

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (10 g, 0.042 mole) was dissolved in ethanol (120 ml) and cooled to 0° C. Methyl hydrazine (2.11 g, 0.046 mole) (pre-stirred in concentrated HCl (4 ml)-EtOH (4 ml), 0° C., 30 min) in EtOH (20 ml) was added at 0° C., and the resulting solution was stirred at room temperature for 18 h. The yellow solution was evaporated and the residue suspended in water and basified with sodium carbonate solution (saturated) and extracted with ethyl acetate (3×30 ml). The organic layer was separated and back-washed with brine (2×30 ml). The organic layer was separated, dried (Na2SO4), filtered and evaporated to give an oil. Yield 7 g. 1H NMR (300 MHz, CDCl3) shows 6:1 for desired regioisomer. The oil was dissolved in dichloromethane and purified using an ISCO Companion (70 g silica col., heptane to ethyl acetate:heptane 1:1). The appropriate fractions were combined and evaporated to give a colourless oil, 5.71 g, Yield 62%. 1H NMR (400 MHz, CDCl3) δ 7.91 (s, 1H) 4.36, 4.34, 4.32, 4.30 (q, 2H) 4.08 (s, 3H) 1.38, 1.36, 1.34 (t, 3H). MS (ESI): m/z 223 (M+H)+. LC-MS ELSD 100% m/z 223 (M+H)+. TLC Ethyl acetate:heptane 1:1 0.7 UV+ve
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Methyl hydrazine
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11](=O)[C:12]([F:15])([F:14])[F:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH3:17][NH:18][NH2:19].C(OCC)(=O)C.CCCCCCC>C(O)C.ClCCl>[CH3:17][N:18]1[C:11]([C:12]([F:15])([F:14])[F:13])=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:4]=[N:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Methyl hydrazine
Quantity
4 mL
Type
reactant
Smiles
CNN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
back-washed with brine (2×30 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a colourless oil, 5.71 g, Yield 62%

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN1N=CC(=C1C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.